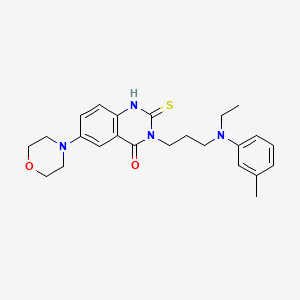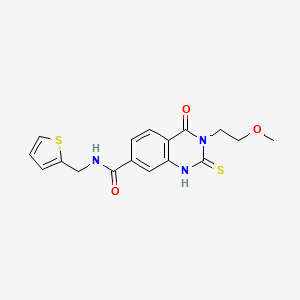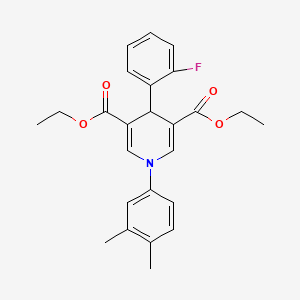
1-(3,4-Dimethyl-phenyl)-4-(2-fluoro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(2-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(2-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(2-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(2-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a model compound in studies of dihydropyridine chemistry and reaction mechanisms.
Biology: Investigated for its potential as a calcium channel blocker, affecting cellular calcium ion flux.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases due to its calcium channel blocking properties.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(2-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE primarily involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
Uniqueness
3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(2-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of fluorine and methyl groups. These structural features may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives.
Propiedades
Fórmula molecular |
C25H26FNO4 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
diethyl 1-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26FNO4/c1-5-30-24(28)20-14-27(18-12-11-16(3)17(4)13-18)15-21(25(29)31-6-2)23(20)19-9-7-8-10-22(19)26/h7-15,23H,5-6H2,1-4H3 |
Clave InChI |
CKFHOTVQYAHXPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2F)C(=O)OCC)C3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11212133.png)
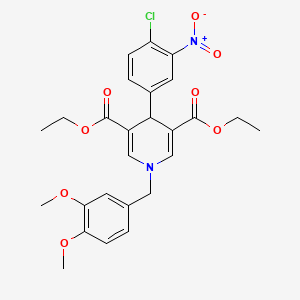

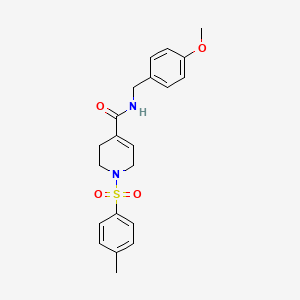
![4-(2-Fluorophenyl)-2-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11212151.png)
![7-(3-Chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212154.png)
![N-butyl-1-(3,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212163.png)
![N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212169.png)
![1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212170.png)
![7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11212175.png)
![N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212182.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11212187.png)
